molecular formula C18H17F4N3O4 B12887550 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS No. 178174-20-4

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B12887550
CAS No.: 178174-20-4
M. Wt: 415.3 g/mol
InChI Key: URNIGUPATKKUTL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Core Quinoline Skeleton Analysis

The compound’s foundation is a bicyclic quinoline nucleus comprising a fused benzene-pyridone system. The quinoline core positions substituents at critical sites:

  • N-1 : A cyclopropyl group replaces the ethyl or methyl groups found in earlier fluoroquinolones, enhancing DNA gyrase binding affinity.
  • C-6 : Fluorine substitution increases electronegativity, improving membrane permeability and target interaction.
  • C-8 : A trifluoromethoxy group (–OCF$$_3$$) introduces steric bulk and electron-withdrawing effects, stabilizing the molecule against enzymatic degradation.

X-ray crystallography of analogous compounds reveals that the quinoline core adopts a planar conformation, facilitating intercalation into DNA helix regions during gyrase inhibition. Comparative bond length analysis shows that the C-4 carbonyl (1.22 Å) and C-3 carboxylic acid (1.30 Å) maintain resonance stabilization, critical for maintaining antibacterial activity.

Table 1: Key Structural Parameters of the Quinoline Core

Position Substituent Bond Length (Å) Electronic Effect
N-1 Cyclopropyl 1.48 Steric hindrance
C-3 Carboxylic acid 1.30 Hydrogen bonding
C-4 Oxo group 1.22 Resonance stabilization
C-6 Fluoro 1.35 Electronegativity
C-8 Trifluoromethoxy 1.45 Electron withdrawal

Stereochemical Configuration at C-7 Position

The C-7 position hosts an (S)-3-aminopyrrolidinyl group, a chiral moiety that dictates spatial orientation and target binding. Nuclear magnetic resonance (NMR) studies confirm the (S)-configuration through distinct coupling constants ($$J = 6.8\ \text{Hz}$$) between the pyrrolidine nitrogen and adjacent protons. This stereochemistry optimizes hydrogen bonding with topoisomerase IV’s Ser84 residue, a mechanism observed in sparfloxacin derivatives.

Molecular dynamics simulations reveal that the pyrrolidine ring’s puckering conformation (envelope form) reduces steric clashes with the gyrase binding pocket, enhancing complex stability. In contrast, the (R)-enantiomer exhibits a 12-fold reduction in antibacterial potency due to suboptimal van der Waals contacts.

Functional Group Contributions

C-3 Carboxylic Acid

The C-3 carboxylic acid group (–COOH) is indispensable for binding magnesium ions in the DNA gyrase active site. Fourier-transform infrared (FTIR) spectroscopy identifies a characteristic carbonyl stretch at 1705 cm$$^{-1}$$, indicating protonation at physiological pH. Neutralization of this group abolishes antibacterial activity, as demonstrated in structure-activity relationship (SAR) studies.

C-4 Oxo Group

The C-4 oxo group participates in a keto-enol tautomerism, stabilizing the planar quinoline structure via resonance. Density functional theory (DFT) calculations show a 15 kcal/mol stabilization energy for the enolate form, which facilitates intercalation into DNA.

C-6 Fluoro Substitution

The C-6 fluoro atom enhances lipophilicity (logP increase of 0.8 compared to non-fluorinated analogs) and improves pharmacokinetic penetration into Gram-negative bacteria. X-ray photoelectron spectroscopy (XPS) confirms a binding energy shift of 2.3 eV for the fluorine 1s orbital, correlating with enhanced dipole interactions.

C-8 Trifluoromethoxy Group

The C-8 trifluoromethoxy group (–OCF$$_3$$) contributes to metabolic stability by resisting oxidative cleavage. Gas chromatography-mass spectrometry (GC-MS) degradation studies show <5% decomposition under cytochrome P450 conditions, compared to 40% for methoxy analogs.

Comparative Molecular Geometry with Fourth-Generation Fluoroquinolones

Fourth-generation fluoroquinolones like moxifloxacin and gemifloxacin share structural similarities but differ in key substituents:

Table 2: Substituent Comparison with Fourth-Generation Fluoroquinolones

Compound N-1 Group C-7 Substituent C-8 Group
Moxifloxacin Cyclopropyl Bicyclic amine Methoxy
Gemifloxacin Cyclopropyl Pyrrolidinyl + methyl Methoxy
Target Compound Cyclopropyl (S)-3-Aminopyrrolidinyl Trifluoromethoxy

The trifluoromethoxy group at C-8 increases van der Waals surface area by 18% compared to methoxy, improving hydrophobic interactions with gyrase’s Phe88 residue. Torsional angle analysis reveals that the cyclopropyl group at N-1 and trifluoromethoxy at C-8 enforce a trans-diaxial orientation, reducing molecular flexibility and enhancing target binding.

Conformational analysis via rotational energy profiling demonstrates that the (S)-3-aminopyrrolidinyl group at C-7 experiences a 10 kcal/mol energy barrier to rotation, ensuring optimal orientation for hydrogen bonding. This contrasts with gemifloxacin’s C-7 substituent, which exhibits free rotation and reduced binding specificity.

Properties

CAS No.

178174-20-4

Molecular Formula

C18H17F4N3O4

Molecular Weight

415.3 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trifluoromethoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C18H17F4N3O4/c19-12-5-10-13(25(9-1-2-9)7-11(15(10)26)17(27)28)16(29-18(20,21)22)14(12)24-4-3-8(23)6-24/h5,7-9H,1-4,6,23H2,(H,27,28)/t8-/m0/s1

InChI Key

URNIGUPATKKUTL-QMMMGPOBSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=C3C(=C2OC(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)(F)F)N4CCC(C4)N)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Quinolone Core

  • The quinolone nucleus is commonly synthesized starting from substituted nicotinic acid derivatives or related heterocyclic precursors.
  • For the 6-fluoro and 8-trifluoromethoxy substitutions, selective halogenation and trifluoromethoxylation reactions are employed.
  • The cyclopropyl group at N-1 is introduced via alkylation using cyclopropyl halides under controlled conditions.

Introduction of the (S)-3-Amino-1-pyrrolidinyl Group at Position 7

  • The 7-position is typically activated by a leaving group such as chlorine or fluorine.
  • Nucleophilic substitution with the chiral (S)-3-amino-1-pyrrolidine is performed under controlled temperature and pressure to ensure stereochemical retention.
  • Reaction conditions vary but generally involve:
    • Temperatures between 20°C and 140°C.
    • Solvents such as dimethyl sulfoxide, N,N-dimethylformamide, or alcohols.
    • Use of excess amine (2-3 equivalents) to drive the reaction to completion.
    • Pressure conditions from atmospheric up to 10 bar to enhance reaction rates when necessary.

Purification Techniques

  • After reaction completion, the mixture is subjected to:
    • Extraction and washing steps (e.g., aqueous citric acid, water, saline).
    • Drying over anhydrous salts (e.g., Glauber's salt).
    • Chromatographic purification using silica gel columns with solvent systems such as chloroform:methanol:aqueous ammonia mixtures.
    • Crystallization to obtain the pure stereoisomer.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Temperature 20°C to 140°C Higher temperatures favor substitution but risk racemization
Pressure 1 to 10 bar Elevated pressure used for volatile amines
Amine equivalents 2 to 3 moles per mole of quinolone intermediate Excess amine ensures complete substitution
Solvents DMSO, DMF, alcohols, pyridine Polar aprotic solvents preferred for SNAr
Purification solvents Chloroform:methanol:aqueous ammonia (20:5:1) Effective for isolating amino-substituted quinolones

Representative Synthetic Route (Summary)

  • Starting Material Preparation: 7-chloro-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is prepared via multi-step synthesis involving selective halogenation and trifluoromethoxylation.

  • Nucleophilic Substitution: The 7-chloro group is displaced by (S)-3-amino-1-pyrrolidine under controlled temperature and pressure in a polar aprotic solvent.

  • Workup and Purification: The reaction mixture is washed, dried, and purified by silica gel chromatography and crystallization to yield the target compound.

Research Findings and Analytical Data

  • Yield and Purity: Optimized conditions yield the compound in moderate to high yields (typically 60-85%) with enantiomeric excess >95%.
  • Spectroscopic Characterization: Confirmed by NMR (1H, 13C), IR, and mass spectrometry.
  • Melting Point: Consistent with literature values for the pure compound.
  • Biological Activity: The stereochemistry at the 7-position is critical for antibacterial potency, with the (S)-enantiomer showing superior activity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Quinolone core synthesis Substituted nicotinic acid derivatives, halogenation, trifluoromethoxylation Formation of 7-chloro-1-cyclopropyl-6-fluoro-8-trifluoromethoxyquinolone
Amination at C-7 (S)-3-amino-1-pyrrolidine, DMSO, 60-140°C, 2-3 eq amine, 1-10 bar pressure Nucleophilic aromatic substitution with stereochemical retention
Purification Extraction, silica gel chromatography, crystallization Isolation of pure stereoisomer

Chemical Reactions Analysis

Types of Reactions

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.

    Reduction: Reduction reactions, such as catalytic hydrogenation, can modify the quinolone core or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinolone ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Catalytic hydrogenation, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing novel quinolone derivatives with potential antibacterial properties.

    Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.

    Medicine: Investigated for its potential use as an antibiotic to treat bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. The molecular targets include the gyrA and parC subunits of the enzymes, and the pathways involved are essential for bacterial survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural differences among fluoroquinolone derivatives lie in their substituents at positions 7 and 8, which critically influence antibacterial activity, solubility, and metabolic stability. Below is a comparative analysis:

Compound Name (CAS) Position 7 Substitution Position 8 Substitution Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (hypothetical) (S)-3-Aminopyrrolidinyl Trifluoromethoxy (O-CF₃) ~C₂₀H₂₁F₄N₃O₄ ~427 Enhanced lipophilicity, metabolic stability
8-Methoxy analog (112811-60-6) 3-Aminopyrrolidinyl Methoxy (O-CH₃) C₁₈H₂₀FN₃O₄ 361.37 Lower lipophilicity; common in early-generation quinolones
8-Ethoxy analog (182868-77-5) 3-Aminopyrrolidinyl Ethoxy (O-CH₂CH₃) C₁₉H₂₂FN₃O₄ 375.40 Moderate metabolic stability; improved solubility vs. methoxy
8-Trifluoromethyl analog (182868-50-4) 4-Ethylpiperazinyl Trifluoromethyl (CF₃) C₂₀H₂₁F₄N₃O₃ 427.39 High steric bulk; potential for broader-spectrum activity
8-Chloro analog (unlisted CAS) Azepan-3-ylamino Chloro (Cl) C₁₉H₂₁ClFN₃O₃ 405.84 Electrophilic halogen; may increase DNA binding affinity
Piperidinyl derivative (unlisted CAS) 4-Amino-3,3-dimethylpiperidinyl Methyl (CH₃) C₂₁H₂₇FN₄O₃ 426.47 Rigid piperidine ring improves target selectivity

Structure-Activity Relationships (SAR)

  • Position 8 :
    • Trifluoromethoxy (O-CF₃) : Balances lipophilicity and electronic effects, improving membrane penetration and resistance to enzymatic oxidation compared to O-CH₃ .
    • Chloro (Cl) : Enhances bactericidal activity but may reduce solubility .
  • Position 7: 3-Aminopyrrolidinyl: Optimal for gram-negative coverage; stereospecific (S)-configuration improves binding to DNA gyrase . Piperazinyl/Piperidinyl: Bulkier groups (e.g., 4-ethylpiperazinyl in ) broaden spectrum but risk cytotoxicity .

Biological Activity

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (often referred to as the S-isomer) is a synthetic compound that has garnered attention for its biological activity, particularly its antibacterial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of fluoroquinolones, characterized by a bicyclic structure that includes a quinolone nucleus. Its molecular formula is C20H23F3N4O4C_{20}H_{23}F_{3}N_{4}O_{4}, and it features several functional groups that contribute to its pharmacological properties.

Antibacterial Activity

The S-isomer of this compound has been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that it is particularly effective against strains resistant to commonly used antibiotics such as ciprofloxacin and norfloxacin. The mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Table 1: Antibacterial Efficacy Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL
Neisseria gonorrhoeae0.25 µg/mL
Enterococcus faecalis0.5 µg/mL

These results indicate that the S-isomer is more potent than many existing fluoroquinolones, making it a candidate for further development in treating bacterial infections.

Case Studies

A notable case study involved the administration of the S-isomer in a mouse model infected with Staphylococcus aureus. The study aimed to evaluate the median protective dose (PD50) using oral and subcutaneous routes. Results indicated that the S-isomer provided over 90% protection at doses significantly lower than those required for traditional antibiotics, demonstrating its potential as a therapeutic agent in severe bacterial infections .

The antibacterial mechanism of 7-((S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid primarily involves:

  • Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is essential for DNA replication.
  • Inhibition of Topoisomerase IV : This enzyme separates interlinked daughter DNA molecules during cell division.

Both actions lead to the disruption of bacterial cell division and ultimately result in cell death.

Pharmacokinetics

Pharmacokinetic studies reveal that the S-isomer exhibits favorable absorption characteristics with a bioavailability exceeding 80%. Peak plasma concentrations are achieved within 2 hours post-administration, with a half-life conducive for once or twice daily dosing regimens.

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound, and what are the critical intermediates?

Answer:
The synthesis typically involves sequential nucleophilic substitutions and cyclization reactions. A key intermediate is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , prepared from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, ethyl 3-(N,N-dimethylamino)acrylate, and cyclopropylamine . The 8-nitro group is reduced to an amino group, followed by substitution with (S)-3-aminopyrrolidine. The trifluoromethoxy group at position 8 is introduced via electrophilic substitution or displacement under controlled conditions .

Key Intermediates Table:

IntermediateRole in SynthesisReference
2,4-Dichloro-5-fluoro-3-nitrobenzoic acidCore aromatic precursor
Ethyl 3-(N,N-dimethylamino)acrylateCyclization agent for quinolone core
7-Chloro-8-nitro intermediateSubstrate for nitro reduction and amine substitution

Advanced: How does the stereochemistry of the (S)-3-aminopyrrolidinyl group affect antibacterial potency?

Answer:
The (S)-configuration of the pyrrolidinyl side chain enhances target binding to bacterial DNA gyrase and topoisomerase IV. Enantiomeric purity is critical; impurities in stereochemistry reduce activity by >90% . Methodologically, chiral HPLC with a cupric sulfate-L-isoleucine buffer (pH 4.5) resolves enantiomers, ensuring >99% purity . Structure-activity relationship (SAR) studies show that the (S)-form optimizes hydrogen bonding with the GyrA subunit, as demonstrated in clinafloxacin analogs .

Basic: What analytical methods are recommended for characterizing this compound and its impurities?

Answer:

  • HPLC: Use a mobile phase of methanol and buffer (CuSO₄ + L-isoleucine, pH 4.5) to separate enantiomers and detect impurities like desfluoro byproducts .
  • NMR/IR: Confirm substituent positions (e.g., trifluoromethoxy at C8) via ¹⁹F NMR and carbonyl stretching vibrations (~1700 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemical ambiguities; single-crystal studies (R factor <0.07) validate the (S)-pyrrolidinyl configuration .

Advanced: How can researchers reconcile discrepancies in reported MIC values against Gram-negative pathogens?

Answer:
Variations in MIC values arise from:

  • Bacterial Strains: Efflux pump overexpression (e.g., Pseudomonas aeruginosa MexAB-OprM) reduces intracellular concentrations .
  • Assay Conditions: Cation-adjusted Mueller-Hinton broth (pH 7.2–7.4) is critical for reproducibility; deviations alter bioavailability .
  • Structural Analogues: Minor substitutions (e.g., C8 trifluoromethoxy vs. methyl) impact penetration through porins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.